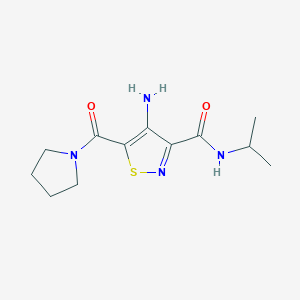
4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide, also known as N-propyl-5-pyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an amide derivative of thiazole and has been used in a variety of research applications, including drug design, biochemistry, and chemical synthesis.
作用機序
The mechanism of action of 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide is not yet fully understood. However, it is believed that it binds to certain amino acid residues in proteins, which results in the inhibition of the activity of the protein. It is also believed that this compound may interact with other molecules in the cell, such as DNA, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide are not yet fully understood. However, it is believed that this compound may have an effect on the activity of certain enzymes, proteins, and other molecules in the cell. It is also believed that this compound may affect the activity of certain hormones, such as insulin and glucagon, as well as other molecules involved in metabolic pathways.
実験室実験の利点と制限
4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, and it can be used in a variety of biological systems. However, it is important to note that this compound has not been extensively studied, and its effects on biological systems are not yet fully understood.
将来の方向性
The potential future directions for 4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its effects on biological systems. Additionally, further research is needed to explore its potential applications in drug design, biochemistry, and chemical synthesis. Finally, further research is needed to explore its potential use in the development of new therapeutic agents.
合成法
4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide can be synthesized using several different methods. One method involves the reaction of propyl amine and thiazole-3-carboxylic acid in the presence of a base, such as pyrrolidine-1-carbonyl chloride. This reaction produces an intermediate, which can then be converted to the desired product by reacting it with an acid. Another method involves the reaction of propyl amine and thiazole-3-carboxylic acid in the presence of a base, such as pyrrolidine-1-carbonyl chloride, followed by the addition of a catalytic amount of pyrrolidine-1-carbonyl chloride. This method has been found to be more efficient than the first method.
科学的研究の応用
4-amino-N-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamideyrrolidine-1-carbonyl-1,2-thiazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various drugs and other compounds, as well as in the study of enzyme inhibition and protein-ligand interactions. It has also been used to investigate the structure and function of proteins, as well as to study the effects of various compounds on biological systems.
特性
IUPAC Name |
4-amino-N-propan-2-yl-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-7(2)14-11(17)9-8(13)10(19-15-9)12(18)16-5-3-4-6-16/h7H,3-6,13H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDNJVNASZGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6487304.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B6487310.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B6487323.png)
![N-(3-chlorophenyl)-2-[7-(4-methylpiperidin-1-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide](/img/structure/B6487329.png)

![1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487344.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487354.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,2,3,4-tetrahydroquinoline-1-carboxamide](/img/structure/B6487356.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide](/img/structure/B6487368.png)
![4-amino-N5-[(5-methylfuran-2-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6487381.png)
![2,5-difluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6487388.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6487389.png)
![4-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487405.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6487409.png)
